(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
CAS No.: 1798404-71-3
Cat. No.: VC7068693
Molecular Formula: C17H22N4O4S
Molecular Weight: 378.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798404-71-3 |
|---|---|
| Molecular Formula | C17H22N4O4S |
| Molecular Weight | 378.45 |
| IUPAC Name | N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C17H22N4O4S/c1-20-13-16(12-18-20)26(23,24)19-11-14-6-8-21(9-7-14)17(22)5-4-15-3-2-10-25-15/h2-5,10,12-14,19H,6-9,11H2,1H3/b5-4+ |
| Standard InChI Key | BYRSBFKZQCQSRH-SNAWJCMRSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a hybrid architecture combining heterocyclic and sulfonamide motifs:
-
Furan-2-yl acryloyl group: The (E)-configured acryloyl moiety (CH₂=CHCO-) is conjugated to a furan ring, a five-membered aromatic oxygen heterocycle. This group contributes to planar rigidity and potential π-π stacking interactions with biological targets.
-
Piperidin-4-ylmethyl linker: A piperidine ring substituted at the 4-position with a methylene group (-CH₂-) provides conformational flexibility and basicity, facilitating membrane permeability.
-
1-Methyl-1H-pyrazole-4-sulfonamide: The pyrazole ring, substituted with a methyl group at N-1 and a sulfonamide (-SO₂NH₂) at C-4, introduces hydrogen-bonding capabilities and metabolic stability .
The molecular formula is C₁₈H₂₃N₃O₄S, with a calculated molecular weight of 377.46 g/mol. The (E)-stereochemistry of the acryloyl double bond is critical for maintaining spatial alignment between functional groups.
Synthetic Pathways and Optimization
Formation of 1-Methyl-1H-pyrazole-4-sulfonyl Chloride
Reaction of 1-methylpyrazole with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C yields the sulfonyl chloride intermediate (78% yield) . Thionyl chloride (SOCl₂) is then added to ensure complete conversion.
Piperidine Intermediate Functionalization
4-(Aminomethyl)piperidine is acylated with furan-2-yl acryloyl chloride in the presence of triethylamine (Et₃N), producing (E)-1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methanamine (62% yield after column chromatography).
Sulfonamide Coupling
The piperidine amine reacts with 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (K₂CO₃, DMF, 50°C), forming the target sulfonamide (56% yield) .
Critical Parameters:
-
Temperature control during chlorosulfonation prevents decomposition.
-
Use of anhydrous DMF minimizes hydrolysis of sulfonyl chloride.
-
Stereoselective acryloylation requires strict exclusion of light to prevent (E)→(Z) isomerization.
Biological Activity and Structure-Activity Relationships (SAR)
| Compound | U937 Cell GI₅₀ (μM) | Cytotoxicity LC₅₀ (μM) |
|---|---|---|
| MR-S1-1 | 1.7 | >100 |
| MR-S1-15 | 3.0 | >100 |
| MR-S1-13 | 3.33 | >100 |
-
Methyl substitution on pyrazole: Enhances metabolic stability compared to unmethylated analogs.
-
Sulfonamide vs. carboxamide: Sulfonamides show 3–10× higher potency in U937 models, likely due to improved target engagement via hydrogen bonding.
-
Piperidine linker: Increases solubility relative to rigid aromatic linkers.
Hypothesized Mechanism of Action
The compound’s multifunctional structure suggests polypharmacologic effects:
-
HDAC Inhibition: Sulfonamides chelate zinc in histone deacetylase active sites .
-
Kinase Binding: The acryloyl group may covalently modify cysteine residues in kinases (e.g., EGFR, BTK).
-
ROS Induction: Furan rings are known to generate reactive oxygen species via metabolic epoxidation.
Pharmacokinetic and Physicochemical Profiling
Predicted ADME Properties
Using SwissADME predictions:
-
LogP: 2.1 (moderate lipophilicity)
-
H-bond donors: 2 (sulfonamide NH, acryloyl NH)
-
H-bond acceptors: 7
-
TPSA: 98 Ų (high polarity)
These values suggest adequate blood-brain barrier permeability but potential challenges in oral bioavailability due to high polarity.
Solubility and Stability
-
Aqueous solubility: Estimated 0.12 mg/mL (pH 7.4), necessitating prodrug strategies for in vivo studies.
-
Photostability: The (E)-acryloyl configuration is prone to UV-induced isomerization, requiring light-protected storage.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume